

Spectroscopic Analysis of 3-(Vinyloxy)propan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Vinyloxy)propan-1-amine

Cat. No.: B1352237

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for **3-(vinyloxy)propan-1-amine** (CAS No. 66415-55-2). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and known chemical shift and fragmentation patterns for its constituent functional groups. Detailed, standardized experimental protocols for obtaining these spectra are also provided for researchers in drug development and chemical synthesis.

Introduction

3-(Vinyloxy)propan-1-amine is a bifunctional molecule incorporating a primary amine and a vinyl ether. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of polymers, coatings, and as an intermediate for pharmaceutical and agrochemical compounds. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural verification. This guide aims to provide researchers and scientists with a detailed reference for the predicted spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(vinyloxy)propan-1-amine**. These predictions are derived from the analysis of its chemical structure (CH2=CHOCH2CH2CH2NH2) and typical spectroscopic values for vinyl ethers and aliphatic primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the vinyl, propyl chain, and amine protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.45	dd	1H	=CH-O
~ 4.20	dd	1H	=CH ₂ (trans to -OR)
~ 4.00	dd	1H	=CH ₂ (cis to -OR)
~ 3.70	t	2H	-O-CH ₂ -
~ 2.80	t	2H	-CH ₂ -NH ₂
~ 1.80	p	2H	-CH ₂ -CH ₂ -CH ₂ -
~ 1.40 (broad)	s	2H	-NH ₂

Multiplicity: s = singlet, t = triplet, p = pentet, dd = doublet of doublets

¹³C NMR (Carbon-13 NMR): The predicted proton-decoupled ¹³C NMR spectrum would show five signals corresponding to the five unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 151.8	=CH-O
~ 86.5	=CH ₂
~ 66.5	-O-CH ₂ -
~ 40.0	-CH ₂ -NH ₂
~ 32.0	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The predicted major absorption bands in the IR spectrum are characteristic of the primary amine and vinyl ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3380 - 3250	Medium, two bands	N-H stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H stretch	Vinylic (=C-H)
2960 - 2850	Strong	C-H stretch	Aliphatic (-CH ₂ -)
1640 - 1610	Strong	C=C stretch	Alkene (Vinyl)
1650 - 1580	Medium	N-H bend (scissoring)	Primary Amine (-NH ₂)
1200 - 1050	Strong	C-O-C stretch	Ether
910 - 665	Medium, broad	N-H wag	Primary Amine (-NH ₂)

Mass Spectrometry (MS)

The predicted electron ionization mass spectrum would be governed by the nitrogen rule and characteristic fragmentation patterns of ethers and amines.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Identity	Fragmentation Pathway
101	[C ₅ H ₁₁ NO] ⁺	Molecular Ion (M ⁺)
100	[C ₅ H ₁₀ NO] ⁺	[M-H] ⁺
71	[C ₄ H ₇ O] ⁺	α -cleavage (loss of •CH ₂ NH ₂)
58	[C ₃ H ₈ N] ⁺	α -cleavage (loss of •OCH=CH ₂)
43	[C ₂ H ₅ N] ⁺	Cleavage of propyl chain
30	[CH ₄ N] ⁺	Base Peak; α -cleavage (loss of •CH ₂ (CH ₂) ₂ OCH=CH ₂)

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of liquid samples like **3-(vinyloxy)propan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-20 mg of the neat liquid sample, **3-(vinyloxy)propan-1-amine**, in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
- Data Acquisition (^1H NMR):
 - Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay (d1) of 1-2 seconds between scans.
- Data Acquisition (^{13}C NMR):

- Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
- Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
- A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ^{13}C .
- Use a relaxation delay of 2 seconds.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - Place one drop of **3-(vinyloxy)propan-1-amine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
 - Ensure no air bubbles are trapped between the plates.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric H_2O and CO_2 absorptions.

- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

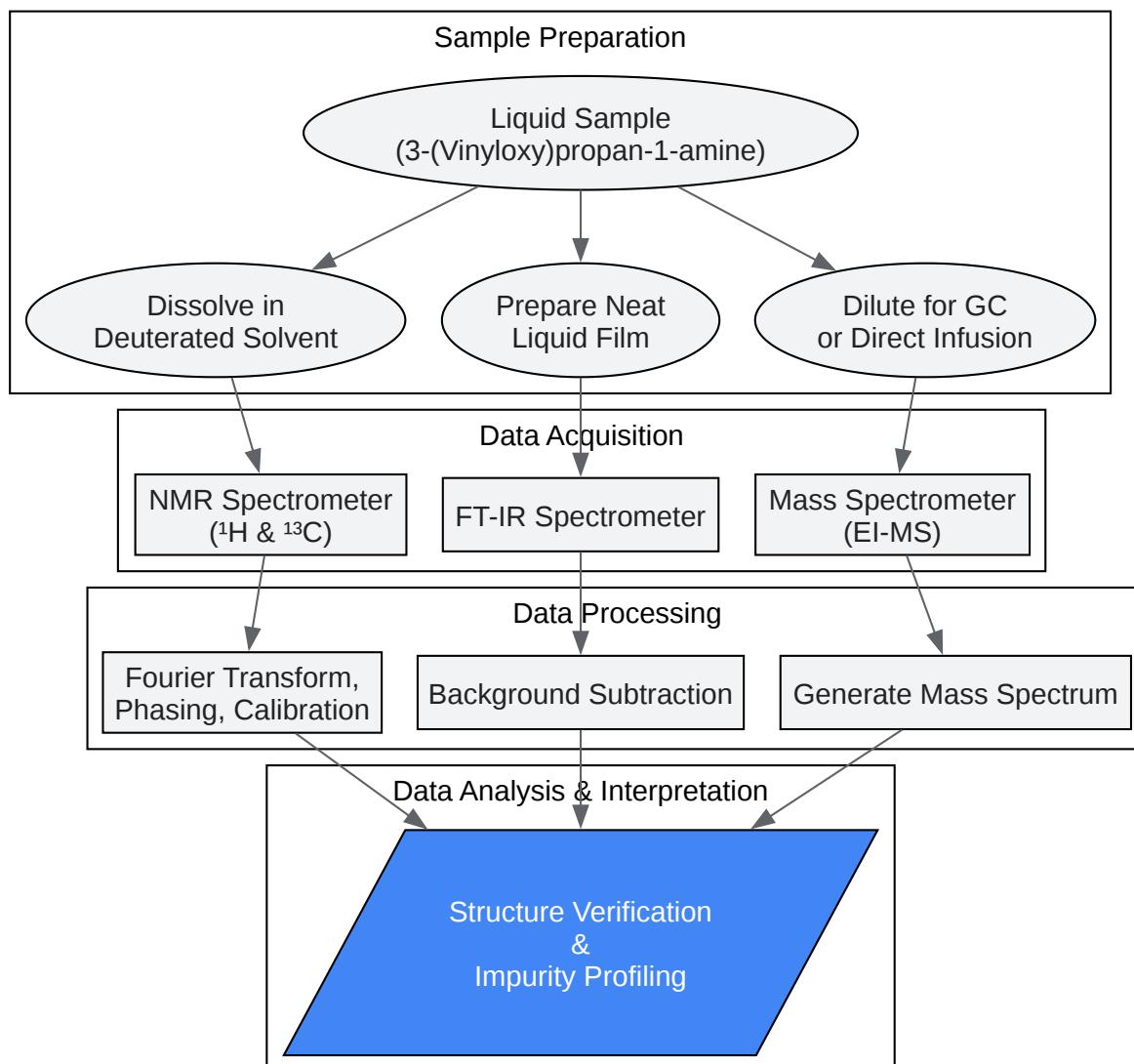
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct insertion with a probe for a volatile liquid or through the injection port of a Gas Chromatography (GC-MS) system for separation and analysis.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment, forming a molecular ion ($\text{M}^{+\cdot}$) and various fragment ions.
- Mass Analysis:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - A detector records the abundance of each ion.

- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(vinyloxy)propan-1-amine**.



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Caption: General workflow for spectroscopic analysis.

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